(S)-3-Aminopyrrolidin-3-carbonsäure

Übersicht

Beschreibung

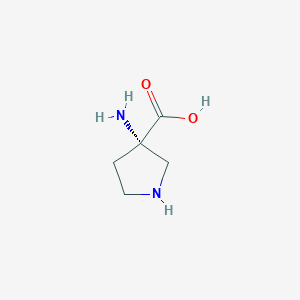

(3S)-3-aminopyrrolidine-3-carboxylic acid is a chiral molecule characterized by the presence of an amino group, a carboxylic acid group, and a pyrrolidine ring.

Wissenschaftliche Forschungsanwendungen

(3S)-3-aminopyrrolidine-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

Target of Action

It’s structurally similar to omega-3 fatty acids , which are known to interact with a variety of cellular targets, including G-protein-coupled receptors and enzymes involved in amino acid and protein biosynthesis .

Mode of Action

Omega-3 fatty acids are known to affect the function of cell receptors in cellular membranes, provide the starting point for making hormones that regulate blood clotting, contraction and relaxation of artery walls, and inflammation .

Biochemical Pathways

Omega-3 fatty acids, which share structural similarities, are known to play a critical role in metabolism and cellular function . They are involved in the synthesis of eicosanoids and other lipid mediators such as resolvins and protectins .

Pharmacokinetics

They are absorbed in the gut and distributed throughout the body, particularly to the brain and retina . They are metabolized in the liver and excreted via the kidneys .

Result of Action

They can help prevent heart disease and stroke, may help control lupus, eczema, and rheumatoid arthritis, and may play protective roles in cancer and other conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3S)-3-aminopyrrolidine-3-carboxylic acid. Factors such as temperature, light, pH, and nutrient availability can affect the biochemical composition of similar compounds like omega-3 fatty acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-aminopyrrolidine-3-carboxylic acid typically involves the use of asymmetric synthesis techniques. One common method is the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.

Industrial Production Methods

Industrial production of (3S)-3-aminopyrrolidine-3-carboxylic acid may involve large-scale synthesis using similar asymmetric synthesis techniques, optimized for higher yields and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides and other substituted products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: Shares a similar pyrrolidine ring structure but differs in its additional fused ring system.

Pyrrolidine-3-carboxylic acid derivatives: These compounds have similar structural features but may vary in their substituents and stereochemistry.

Uniqueness

(3S)-3-aminopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on the same carbon atom.

Biologische Aktivität

(3S)-3-Aminopyrrolidine-3-carboxylic acid, also known as 3-aminopyrrolidine-3-carboxylic acid, is a chiral compound that has garnered attention due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological systems, and potential therapeutic uses.

Research indicates that (3S)-3-aminopyrrolidine-3-carboxylic acid can act as an inhibitor in various enzymatic processes, particularly those involving neurotransmitter pathways. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, potentially influencing metabolic pathways and cellular functions. The compound has been shown to modulate neurotransmitter systems, which could lead to applications in treating conditions such as depression and anxiety disorders.

Biological Activities

-

Enzyme Inhibition :

- (3S)-3-Aminopyrrolidine-3-carboxylic acid has been studied for its role in inhibiting enzymes related to neurotransmitter synthesis and degradation. This inhibition can affect levels of neurotransmitters like GABA and glutamate, which are critical for mood regulation and cognitive function.

-

Receptor Interaction :

- The compound can bind to various receptors, including those involved in GABAergic signaling. This interaction may enhance or inhibit receptor activity, contributing to its potential effects on anxiety and depression.

- Modulation of Neurotransmitter Systems :

Research Findings and Case Studies

A number of studies have investigated the biological activity of (3S)-3-aminopyrrolidine-3-carboxylic acid:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly inhibit human ornithine aminotransferase, a key enzyme involved in amino acid metabolism.

- Another investigation highlighted its potential role as a therapeutic agent in modulating chemokine receptor activity, suggesting implications for inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the unique aspects of (3S)-3-aminopyrrolidine-3-carboxylic acid compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3S)-3-Aminopyrrolidine-3-carboxylic acid | Pyrrolidine ring with an amino and carboxylic acid group | Potential therapeutic applications in neurology |

| L-Proline | Pyrrolidine ring with a carboxylic acid group | Naturally occurring amino acid; non-chiral |

| 4-Aminobutyric Acid | Aliphatic chain with amine and carboxylic acid | Different stereochemistry; potential neuroprotective effects |

Eigenschaften

IUPAC Name |

(3S)-3-aminopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKXSZUASEUHH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.